2-methoxy-N-(2-pyridinyl)benzamide
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Overview
Description
2-methoxy-N-(2-pyridinyl)benzamide is a member of benzamides.
Scientific Research Applications
Synthesis and Derivatives
- Synthesis Techniques : A high-yield synthesis method for (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, a precursor for radiopharmaceuticals, was developed starting from 2,6-dimethoxybenzoic acid (Bobeldijk et al., 1990).
- Novel Compounds Creation : New benzamides of N,N-disubstituted ethylenediamines were synthesized as potential neuroleptics, exhibiting significant inhibitory effects on apomorphine-induced behavior in rats (Iwanami et al., 1981).
Therapeutic Applications
- Anticancer Activity : A series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides were synthesized and showed moderate to good anticancer activity against various human cancer cell lines (Mohan et al., 2021).
- Antipsychotic Properties : Research on (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds showed potential as antipsychotic agents due to their antidopaminergic properties (Högberg et al., 1990).
- Anti-platelet Aggregation : Novel 2‐methoxy‐5‐arylamido‐N‐(pyridin‐3‐ylmethyl)benzamides demonstrated promising anti‐platelet aggregation activities, making them potential candidates for novel anti-platelet drugs (Wang et al., 2018).
Diagnostic Applications
- Radioligand Development : The synthesis and characterization of crystalline forms of 4-Amino-5-chloro-2-methoxy-N-[(2S, 4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, known as TKS159, contributed to the development of novel radioligands for medical imaging (Yanagi et al., 2000).
Neurological Studies
- Dopamine Antagonistic Studies : Theoretical studies on dopamine antagonistic benzamide drugs provided insights into the pharmacologically active conformers of these compounds and their potential interaction with dopamine receptors (van de Waterbeemd & Testa, 1983).
Other Applications
- Agricultural Use : Substituted benzamides were tested for their effectiveness on adult boll weevils, indicating potential applications in pest control (Haynes, 1987).
- Glucokinase Activation : Novel benzamide derivatives were identified as potent glucokinase activators, suggesting their potential use in the treatment of type 2 diabetes mellitus (Park et al., 2014).
properties
CAS RN |
114570-45-5 |
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Product Name |
2-methoxy-N-(2-pyridinyl)benzamide |
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25g/mol |
IUPAC Name |
2-methoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C13H12N2O2/c1-17-11-7-3-2-6-10(11)13(16)15-12-8-4-5-9-14-12/h2-9H,1H3,(H,14,15,16) |
InChI Key |
FHPWTYWEPNEAQY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=N2 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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